6-Iodo-2-phenylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHTNVCHGXHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358604 | |
| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-63-6 | |
| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 6 Iodo 2 Phenylimidazo 1,2 a Pyridine and Analogues
Halogenation and Halogen-Mediated Reactivity
Halogenated imidazo[1,2-a]pyridines, such as the 6-iodo derivative, serve as versatile intermediates for a variety of chemical transformations. The presence and position of the halogen atom are crucial for subsequent functionalization reactions.
Regioselective C3-Iodination of Imidazo[1,2-a]pyridines
The C3 position of the imidazo[1,2-a]pyridine (B132010) ring is particularly susceptible to electrophilic substitution, allowing for regioselective iodination. Direct C-H functionalization has emerged as a powerful strategy for introducing iodine at this position. researchgate.net A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles. rsc.org This approach demonstrates the feasibility of selectively installing an iodine atom at specific positions, which is a critical step for further derivatization. rsc.org Such methods are valued for their high atomic economy and straightforwardness compared to traditional multi-step syntheses. researchgate.net
Transformation of Iodo-Imidazo[1,2-a]pyridine Derivatives (e.g., 6-iodo-2-phenylimidazo[1,2-a]pyridine)
The iodine atom on the imidazo[1,2-a]pyridine ring, particularly at the C6 position, is an excellent leaving group for various coupling and substitution reactions. Derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) have been synthesized and evaluated as potential radioligands for imaging β-amyloid plaques in Alzheimer's disease. nih.govresearchgate.net In this context, the 6-iodo moiety is crucial for the molecule's properties and serves as a handle for introducing other functional groups. For example, one of the N-methyl groups of IMPY can be replaced with a 2-fluoroethyl (FEM-IMPY) or 3-fluoropropyl (FPM-IMPY) group via reaction of the precursor with the corresponding fluoroalkyl triflate. nih.gov These transformations highlight the utility of the this compound core in developing complex molecules for medical imaging applications. nih.govresearchgate.net
Palladium-Catalyzed Aminocarbonylation Reactions of Halo-Derivatives
Palladium-catalyzed carbonylation is a highly effective method for introducing carboxamide groups into halo-derivatives of imidazo[1,2-a]pyridines. mdpi.comnih.gov Specifically, the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) has been investigated to produce 6-carboxamido derivatives, which are of pharmacological interest. mdpi.com These reactions can lead to either mono-carbonylated products (amides) or double-carbonylated products (α-ketoamides), with selectivity being highly dependent on the reaction conditions. mdpi.comnih.gov
Research has shown that using a recyclable palladium catalyst immobilized on a supported ionic liquid phase can efficiently convert 6-iodo derivatives. mdpi.com The choice of reaction conditions, such as carbon monoxide pressure, can steer the reaction towards the desired product. For instance, high CO pressure (40 bar) tends to favor the formation of α-ketomides, while reactions at 1 bar of CO can selectively produce amides. nih.gov The reaction of 6-iodoimidazo[1,2-a]pyridine with various amines demonstrates broad substrate scope. researchgate.netmdpi.com
Table 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Morpholine (B109124) mdpi.com
| Entry | Base | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Amide Yield (%) | α-Ketoamide Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Et₃N | DMF | 30 | 100 | >99 | 40 | 59 |
| 2 | DBU | Toluene | 30 | 100 | >99 | 10 | 89 |
| 3 | DBU | 1,4-Dioxane | 30 | 100 | >99 | 15 | 84 |
Iodine-Mediated Difunctionalization with Sodium Sulfinates for Sulfone and Sulfide Formation
A novel iodine-induced difunctionalization of imidazopyridines using sodium sulfinates as a sulfur source enables the synthesis of sulfones and sulfides. acs.orgnih.gov This strategy allows for the highly selective formation of C-S bonds, yielding structurally diverse molecules. researchgate.net The reaction proceeds under mild conditions and tolerates a wide range of substrates and functional groups. acs.orgnih.gov Control experiments suggest that the mechanism involves a radical pathway. nih.gov This method provides an efficient route to access 3-sulfonylated and 3-sulfenylated imidazo[1,2-a]pyridines, which are valuable in medicinal chemistry. acs.orgresearchgate.net
Table 2: Iodine-Mediated Sulfonylation of Imidazo[1,2-a]pyridine Derivatives acs.orgnih.gov
| Imidazo[1,2-a]pyridine Substrate | Sodium Sulfinate Substrate | Product | Yield (%) |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | Sodium benzenesulfinate | 2-Phenyl-3-(phenylsulfonyl)imidazo[1,2-a]pyridine | 85 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Sodium benzenesulfinate | 2-(4-Methoxyphenyl)-3-(phenylsulfonyl)imidazo[1,2-a]pyridine | 81 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Sodium 4-methylbenzenesulfinate | 2-(4-Chlorophenyl)-3-(tosyl)imidazo[1,2-a]pyridine | 88 |
Formation of New Carbon-Heteroatom Bonds
The creation of new carbon-heteroatom bonds at the C3 position is a cornerstone of derivatizing the imidazo[1,2-a]pyridine scaffold, leading to compounds with diverse biological activities.
C3-Aminoalkylation Reactions
C3-aminoalkylation introduces an aminoalkyl group onto the imidazo[1,2-a]pyridine core, a significant transformation for creating pharmaceutically relevant structures. nih.gov One efficient method is the three-component aza-Friedel–Crafts reaction, which couples imidazo[1,2-a]pyridines, aldehydes, and amines. mdpi.comnih.gov This reaction can be catalyzed by a Lewis acid like Y(OTf)₃ and proceeds under relatively simple conditions, offering good functional group tolerance and high atomic economy. mdpi.com
The scope of this reaction is broad, accommodating various substituted 2-phenylimidazo[1,2-a]pyridines with both electron-donating and electron-withdrawing groups on the phenyl ring, achieving moderate to good yields (75-92%). mdpi.com For example, the reaction of 2-phenylimidazo[1,2-a]pyridine with p-tolualdehyde and morpholine yields the corresponding C3-aminoalkylated product in high yield. mdpi.com Additionally, visible light-promoted oxidative cross-dehydrogenative coupling reactions provide another route for C3-aminoalkylation. nih.gov
Table 3: Y(OTf)₃-Catalyzed Three-Component C3-Aminoalkylation of 2-Phenylimidazo[1,2-a]pyridine Derivatives mdpi.com
| 2-Phenyl-Imidazo[1,2-a]pyridine Substituent | Aldehyde | Amine | Product Yield (%) |
|---|---|---|---|
| H | Benzaldehyde (B42025) | Morpholine | 92 |
| 4-Me | p-Tolualdehyde | Morpholine | 92 |
| 4-F | p-Tolualdehyde | Morpholine | 88 |
| 4-Cl | p-Tolualdehyde | Morpholine | 85 |
C5-Alkylation Strategies
While C3 functionalization of the imidazo[1,2-a]pyridine ring is widely explored, strategies for C5-alkylation have been less common but are emerging as a valuable tool for structural diversification. One notable method involves a visible-light-induced approach.
In 2020, a method for the C5-alkylation of imidazo[1,2-a]pyridines was developed utilizing alkyl N-hydroxyphthalimide esters as the alkylating agents. mdpi.comnih.gov This reaction is facilitated by the photocatalyst Eosin Y and proceeds at room temperature under visible light irradiation. mdpi.comnih.gov The reaction demonstrates broad applicability, tolerating a variety of substituents on both the imidazo[1,2-a]pyridine core and the alkylating agent. nih.gov
The scope of this photocatalytic C5-alkylation has been demonstrated with various substituted 2-phenylimidazo[1,2-a]pyridines. The reaction is compatible with both electron-donating groups, such as methyl and methoxy, and electron-withdrawing groups, including halogens (fluorine, chlorine, bromine), trifluoromethyl, and cyano groups, on both the phenyl ring at the C2 position and the pyridine (B92270) ring of the scaffold. nih.gov This versatility allows for the synthesis of a diverse library of C5-alkylated imidazo[1,2-a]pyridine derivatives in moderate to good yields. nih.gov
Table 1: Examples of Visible-Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridines Data derived from research on visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides. nih.gov
| Entry | Imidazo[1,2-a]pyridine Substrate | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenylimidazo[1,2-a]pyridine | tert-Butyl N-hydroxyphthalimide ester | 5-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridine | 75 |
| 2 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | tert-Butyl N-hydroxyphthalimide ester | 5-(tert-Butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 72 |
| 3 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | tert-Butyl N-hydroxyphthalimide ester | 5-(tert-Butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 68 |
| 4 | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | tert-Butyl N-hydroxyphthalimide ester | 5-(tert-Butyl)-6-chloro-2-phenylimidazo[1,2-a]pyridine | 65 |
C-S Bond Formation: Thiocyanation, Sulfonylation, and Sulfenylation
The introduction of sulfur-containing functional groups onto the imidazo[1,2-a]pyridine scaffold is a key strategy for developing new derivatives with potential biological activities. Various methods for thiocyanation, sulfonylation, and sulfenylation have been reported, primarily targeting the electron-rich C3 position.
Thiocyanation: The thiocyanate (B1210189) group can be introduced at the C3 position of imidazo[1,2-a]pyridines through visible-light-mediated photoredox catalysis. rsc.orgresearchgate.net Using Eosin Y as a metal-free organic photocatalyst and ammonium (B1175870) thiocyanate (NH₄SCN) as the thiocyanating agent, a range of 3-thiocyanatoimidazo[1,2-a]pyridines can be synthesized in high yields under ambient air at room temperature. researchgate.net This method is applicable to substrates with both electron-donating and electron-withdrawing groups on the 2-aryl substituent. rsc.org
Sulfonylation: C3-Sulfonylated imidazo[1,2-a]pyridines can be prepared through several synthetic routes. One approach involves an electrochemical, metal-free oxidative cross-coupling of imidazo[1,2-a]pyridines with sodium benzenesulfinates, affording yields up to 94%. researchgate.net Another direct electrochemical oxidation method, which is catalyst-free, also yields 3-sulfonylated products in good to excellent yields. mdpi.com Additionally, iron-catalyzed three-component coupling reactions of imidazo[1,2-a]pyridines, sodium sulfinates, and N,N-dimethylacetamide (DMA) provide an efficient route to 3-sulfonylmethylated derivatives. rsc.org Iodine-mediated reactions using sodium sulfinates as the sulfur source have also been developed for the synthesis of C3-sulfonylated imidazo[1,2-a]pyridines. rsc.org
Sulfenylation: Direct C-H bond sulfenylation at the C3 position has been achieved using various methodologies. A Cs₂CO₃-promoted reaction between imidazo[1,2-a]pyridines and disulfides in an ionic liquid provides 3-sulfenyl derivatives in good to excellent yields without the need for a transition-metal catalyst. nih.gov Iodine-mediated approaches have also been successful, utilizing ethyl arylsulfinates as the sulfur source under mild conditions. nih.gov Furthermore, a practical method employing readily prepared thiosulfate (B1220275) salts allows for the introduction of a wide array of aromatic, heteroaromatic, or alkyl thioether groups. rsc.org
Table 2: Selected Methods for C-S Bond Formation on the Imidazo[1,2-a]pyridine Scaffold This table summarizes various reported methods for the introduction of sulfur-containing functionalities at the C3 position of imidazo[1,2-a]pyridines.
| Transformation | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Thiocyanation | NH₄SCN, Eosin Y, visible light, MeCN, room temp. | Metal-free, photoredox catalysis, high yields. | researchgate.net |
| Sulfonylation | Sodium benzenesulfinates, electrochemical oxidation. | Metal-free, high atom economy, yields up to 94%. | researchgate.net |
| Sulfonylation | Sodium sulfinates, I₂, solvent variation. | Iodine-mediated, radical pathway. | rsc.org |
| Sulfenylation | Disulfides, Cs₂CO₃, ionic liquid, 80 °C. | Transition-metal-free, good to excellent yields. | nih.gov |
| Sulfenylation | Ethyl arylsulfinates, I₂, MeCN, 120 °C. | Iodine-mediated, mild conditions. | nih.gov |
Selenylation Reactions of the Imidazo[1,2-a]pyridine Scaffold
The incorporation of selenium into the imidazo[1,2-a]pyridine structure is of growing interest due to the unique biological properties of organoselenium compounds. Research has led to the development of several methods for the selenylation of this heterocyclic system.
A common strategy for the synthesis of chalcogenated imidazo[1,2-a]pyridines involves the C(sp²)-H bond selenylation using diorganoyl diselenides. rsc.org This approach has been successfully applied to synthesize a series of selenylated derivatives. An efficient methodology has also been developed for the synthesis of organoselenium derivatives of formyl-substituted imidazo[1,2-a]pyridine via nucleophilic aromatic substitution with aryl selenolate anions, which are generated in situ from the reduction of diselenides. mdpi.com
Furthermore, copper-catalyzed direct selenylation of 2-(2-bromophenyl)imidazo[1,2-a]pyridines using selenium powder has been reported. This method proceeds through the regioselective cleavage of C(sp²)-Br and C(sp²)-H bonds and is conducted under ligand- and base-free conditions in the air, suggesting the involvement of radical species.
Table 3: Overview of Selenylation Reactions on Imidazo[1,2-a]pyridines This table highlights different methodologies for introducing selenium into the imidazo[1,2-a]pyridine core.
| Methodology | Selenium Source | Key Reaction Features | Reference |
|---|---|---|---|
| Direct C-H Selenylation | Diorganyl diselenides | Direct functionalization of the C(sp²)-H bond. | rsc.org |
| Nucleophilic Aromatic Substitution | Aryl selenolate anions (from diselenides) | Effective for formyl-substituted imidazo[1,2-a]pyridines. | mdpi.com |
| Copper-Catalyzed Direct Selenylation | Selenium powder | Involves cleavage of C-Br and C-H bonds; ligand- and base-free. |
Reactivity with Diaryliodonium Salts
Diaryliodonium salts are versatile reagents that serve as efficient arylating agents in organic synthesis. Their reactivity with imidazo[1,2-a]pyridines has been harnessed to achieve C-H functionalization, particularly arylation and sulfonylation.
The C3-arylation of 2-arylimidazo[1,2-a]pyridines can be accomplished using diaryliodonium salts. These reactions can be catalyzed by transition metals like palladium. For instance, palladium bromide in the presence of a phosphine (B1218219) ligand has been used to catalyze the arylation of heteroarenes with diaryliodonium salts. Metal-free conditions have also been developed, where the choice of base can influence the selectivity of the reaction, as seen in the N- versus O-arylation of pyridinones.
In addition to arylation, diaryliodonium salts are employed in sulfonylation reactions. A visible-light-induced, three-component reaction for the C3-sulfonylation of imidazo[1,2-a]pyridines has been reported. This method uses an organic photoredox catalyst, a diaryliodonium salt, and DABCO-bis(sulfur dioxide) to afford the corresponding sulfonylated products in moderate yields. This reaction benefits from good substrate compatibility and proceeds at room temperature.
Table 4: Applications of Diaryliodonium Salts in the Functionalization of Imidazo[1,2-a]pyridines This table outlines the use of diaryliodonium salts for arylation and sulfonylation of the imidazo[1,2-a]pyridine scaffold.
| Functionalization | Reaction Type | Key Reagents and Conditions | Reference |
|---|---|---|---|
| C3-Arylation | Palladium-catalyzed | PdBr₂, dppp, Cs₂CO₃, MeCN, reflux. | |
| C3-Sulfonylation | Visible-light photoredox catalysis | Diaryliodonium salt, DABCO·(SO₂)₂, organic photocatalyst, room temp. |
Mechanistic Insights and Reaction Rationalization
Elucidation of Reaction Mechanisms for Imidazo[1,2-a]pyridine (B132010) Formation
The formation of the core imidazo[1,2-a]pyridine ring system, a necessary precursor to 6-iodo-2-phenylimidazo[1,2-a]pyridine, can be achieved through several mechanistic pathways. These routes often involve the condensation of 2-aminopyridines with carbonyl compounds or their equivalents.
The Ortoleva-King reaction is a classical method for synthesizing imidazo[1,2-a]pyridines. Modern advancements have established catalytic versions of this pathway, often employing iodine in conjunction with various metal catalysts. researchgate.netresearchgate.net The reaction typically proceeds via the condensation of a 2-aminopyridine (B139424) with an active methylene (B1212753) compound, such as an acetophenone, in the presence of iodine. researchgate.net
Preliminary mechanistic studies suggest that copper(I)-catalyzed aerobic oxidative syntheses from 2-aminopyridines and acetophenones proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org In this process, the ketone is first converted to an α-iodoketone or a related reactive intermediate by the catalyst system. The 2-aminopyridine then acts as a nucleophile, attacking the activated carbonyl compound, which is followed by cyclization and aromatization to yield the final imidazo[1,2-a]pyridine product. nih.gov Various catalytic systems have been developed to facilitate this transformation, utilizing inexpensive and readily available metals.
| Catalyst System | Key Features | Reference |
|---|---|---|
| FeCl₃·6H₂O / I₂ | Employs a cheap and easily available iron catalyst with molecular iodine. | researchgate.net |
| Mn / I₂ | Represents the first manganese-iodine catalyzed Ortoleva-King type protocol. | researchgate.net |
| CuI | Used in an aerobic oxidative synthesis that proceeds via a catalytic Ortoleva-King reaction. | organic-chemistry.org |
| NiCl₂·6H₂O / I₂ | A cost-effective nickel-iodine system for the synthesis of 2-arylimidazo[1,2-a]pyridines. | researchgate.net |
Direct C-H functionalization has become a powerful strategy for modifying the imidazo[1,2-a]pyridine scaffold. researchgate.netrsc.org These reactions often proceed through radical intermediates, particularly when induced by visible light. nih.gov For instance, the C3-formylation of 2-phenylimidazo[1,2-a]pyridines may proceed via a superoxide (B77818) radical pathway. nih.gov
In other transformations, such as perfluoroalkylation, photoactive electron donor-acceptor (EDA) complexes can form between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. nih.gov Upon irradiation with visible light, these complexes can initiate a radical cascade, leading to the functionalization of the heterocyclic core. While much of this research focuses on the C3 position, the underlying principles of radical generation and propagation are fundamental to understanding potential pathways for functionalizing other positions on the ring system. researchgate.netnih.gov
The synthesis of the imidazo[1,2-a]pyridine ring inherently involves a sequence of bond-forming events. The process generally starts with the formation of a crucial carbon-nitrogen (C-N) bond, followed by a second intramolecular C-N bond formation and subsequent dehydration to form the fused heterocyclic system. nih.govmdpi.com
One practical approach involves an intramolecular C-H functionalization of N-aryl enamines using molecular iodine as the sole oxidant in the presence of copper iodide (CuI). organic-chemistry.org This method achieves the synthesis of imidazo[1,2-a]pyridine derivatives through an I₂-mediated oxidative C-N and C-C bond formation sequence. organic-chemistry.org The reaction cascade typically involves the initial formation of an enamine, followed by an oxidative cyclization where the key C-N and C-C bonds are formed to construct the final product architecture. organic-chemistry.org
The rationalization of reaction pathways relies heavily on the identification of key intermediates. In the synthesis of halogenated imidazo[1,2-a]pyridines, several transient species have been proposed. A notable method for synthesizing 2-iodo-3-phenylimidazo[1,2-a]pyridine (B13670115) involves a one-pot reaction that proceeds through an iodo-hemiaminal intermediate. This intermediate forms and subsequently cyclizes to yield the final product.
In multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, a protonated imine species is first formed from 2-aminopyridine and an aldehyde. This species then undergoes a formal [4+1] cycloaddition with an isocyanide to generate a spiro intermediate, which rearranges to the aromatic imidazo[1,2-a]pyridine. nih.gov
The concept of "pre-cyclization iodination" is a key mechanistic feature in certain synthetic routes. For example, some syntheses proceed via an in situ α-iodination of a ketone starting material, followed by an Ortoleva-King-type reaction with 2-aminopyridine. nih.gov In this sequence, the iodination event occurs on one of the precursors before the main cyclization cascade is initiated. Another proposed mechanism involves the reaction of 2-aminomethylpyridine and an aldehyde with an iodine/TBHP system to form a reactive intermediate which then undergoes cyclization. mdpi.com
Factors Governing Regioselectivity and Chemoselectivity in Functionalization Reactions
The imidazo[1,2-a]pyridine ring possesses multiple sites susceptible to electrophilic or radical attack, making the control of regioselectivity a significant challenge. The electronic properties of the scaffold dictate its reactivity. The C3 position is the most electron-rich and sterically accessible site, and thus, it is the most common position for functionalization, including iodination. nih.govnih.gov
However, the introduction of substituents onto the pyridine (B92270) or imidazole (B134444) ring can alter this preference. Molecular electrostatic potential calculations have been used to investigate the chemoselectivity of iodination reactions, providing a theoretical basis for observed product distributions. osi.lv The choice of iodinating agent and reaction conditions plays a crucial role. For instance, different conditions can lead to the selective formation of 3-iodo or 8-iodoimidazo[1,2-a]pyridines. osi.lv The presence of directing groups can also steer functionalization to specific positions, such as the ortho C-H bonds of a 2-aryl substituent. researchgate.net For the specific case of this compound, the iodine is on the pyridine ring. This substitution pattern is typically achieved by starting with a pre-functionalized 5-iodo-2-aminopyridine, which then undergoes cyclization to form the desired 6-iodo product. This highlights that regioselectivity can be controlled by the choice of starting materials rather than by direct functionalization of the pre-formed imidazo[1,2-a]pyridine core.
| Position | Reactivity | Controlling Factors | Reference |
|---|---|---|---|
| C3 | Most common site for electrophilic and radical attack due to high electron density. | Inherent electronic properties of the ring system. | nih.govnih.gov |
| C5 | Less frequently functionalized; can be achieved under specific visible-light-induced conditions. | Use of specific photocatalysts and radical precursors. | nih.gov |
| C6 | Typically achieved by using a pre-substituted 5-iodo-2-aminopyridine starting material. | Synthetic strategy and choice of precursors. | N/A |
| C8 | Can be selectively iodinated under specific reaction conditions. | Reaction conditions and iodinating agent. | osi.lv |
| 2-Aryl (ortho) | Amenable to functionalization via transition-metal-catalyzed directed C-H activation. | Presence of a directing group (N-1 of the imidazole ring) and metal catalyst. | researchgate.net |
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Derivatives
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. Quantum computational studies, often performed at levels of theory like B3LYP/6-311G++(d,p), are instrumental in elucidating various molecular parameters. researchgate.netnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. aimspress.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.gov
For imidazo[1,2-a]pyridine derivatives, the HOMO is typically localized over the π-system of the entire molecule, while the LUMO is also distributed over the aromatic rings. The specific substitution at the 2 and 6 positions, such as a phenyl group and an iodine atom, respectively, would modulate the energies of these orbitals. The electron-donating or withdrawing nature of these substituents plays a key role in tuning the HOMO-LUMO gap and thus the molecule's reactivity. For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor.
| Parameter | Significance |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Correlates with the ability to donate electrons. Higher values indicate a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Correlates with the ability to accept electrons. Lower values indicate a better electron acceptor. |
| ΔE (HOMO-LUMO Energy Gap) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Dual Descriptor Analysis for Active Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential).
In imidazo[1,2-a]pyridine derivatives, the nitrogen atom in the imidazole (B134444) ring is typically an electron-rich site, making it susceptible to electrophilic attack. The regions around the hydrogen atoms and any electron-withdrawing substituents are generally electron-poor. For 6-iodo-2-phenylimidazo[1,2-a]pyridine, the iodine atom, being electronegative, would influence the electrostatic potential in its vicinity. MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding.
Global Descriptors for Comprehensive Molecular Property Characterization
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's properties. irjweb.com These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).
These descriptors provide a quantitative measure of the molecule's reactivity and are calculated as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
A high chemical hardness indicates low reactivity, while a high chemical softness suggests high reactivity. These parameters are instrumental in rationalizing the behavior of molecules in chemical reactions.
| Global Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
Theoretical Studies of Photophysical Properties
Imidazo[1,2-a]pyridine derivatives are known for their interesting photophysical properties, including strong fluorescence, which makes them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. ijrpr.com
Computational Determination of Electronic Transition Energies
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the electronic transition energies, which correspond to the absorption and emission of light. These calculations can predict the UV-Vis absorption and fluorescence spectra of the molecules. The nature of the electronic transitions, such as π-π* or n-π*, can be identified, providing a deeper understanding of the photophysical processes.
For imidazo[1,2-a]pyridines, the fluorescence properties are highly dependent on the substituents. ijrpr.com Electron-donating groups generally enhance the fluorescence quantum yield, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com The presence of a phenyl group at the C2 position is known to increase the fluorescence yield. ijrpr.com The iodine atom at the C6 position in this compound would likely influence the photophysical properties through the heavy-atom effect, which could affect the rates of intersystem crossing and potentially quench fluorescence. Computational studies can quantify these effects and aid in the design of new molecules with tailored photophysical properties.
Understanding Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to compounds exhibiting dual and highly Stokes-shifted fluorescence. This phenomenon is characteristic of molecules that possess a pre-existing intramolecular hydrogen bond within a five- or six-membered ring. For the imidazo[1,2-a]pyridine scaffold, ESIPT is most prominently studied in derivatives such as 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP). nih.gov
In HPIP, the proximity of the hydroxyl proton on the 2-phenyl ring to the nitrogen atom of the imidazole moiety facilitates the transfer of a proton upon photoexcitation. Computational studies, including ab initio quantum chemical calculations, have elucidated the potential energy surfaces for both the ground (S0) and first excited (S1) states of HPIP. nih.gov These calculations indicate that in the excited state, the proton transfer from the enol form to a keto tautomer is a barrierless process in the gas phase for many derivatives. tandfonline.com This transfer leads to a large redistribution of electron density and the formation of an excited keto-form, which is responsible for the characteristic long-wavelength fluorescence emission. nih.govtandfonline.com
It is crucial to note that for this compound, this specific ESIPT mechanism is not possible due to the absence of the required 2'-hydroxyl group on the phenyl ring. The structure of this compound lacks the intramolecular hydrogen bond necessary to facilitate proton transfer. However, theoretical studies on HPIP derivatives provide a framework for understanding how substituents on the imidazo[1,2-a]pyridine core influence the electronic landscape. The introduction of an electron-withdrawing iodine atom at the 6-position would be expected to modulate the electron density of the imidazo[1,2-a]pyridine ring system, which could, in turn, influence the energy levels of the excited states in hypothetical hydroxylated analogues capable of ESIPT.
Computational Insights into Fluorescence Characteristics and Quantum Yields
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting and explaining the fluorescence properties of imidazo[1,2-a]pyridine derivatives. These studies correlate the electronic nature of substituents with the observed photophysical behavior, such as emission wavelengths and fluorescence quantum yields.
For the broader class of 2-phenylimidazo[1,2-a]pyridines, the introduction of aryl groups can tune the ESIPT luminescence from blue-green to red. rsc.org Theoretical calculations have shown that the energy of the ESIPT luminescence decreases as the electron-withdrawing character of the substituent on the aryl group increases. rsc.org Although this compound does not undergo ESIPT, the electronic effects of its substituents are still critical in determining its fluorescence characteristics. The iodine atom at the 6-position acts as an electron-withdrawing group, which is expected to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
DFT calculations on related imidazo[1,2-a]pyridinyl-chalcone series have shown that electron-withdrawing substituents, such as halogens, can make the molecule more susceptible to nucleophilic attack by lowering the energy of the LUMO. scirp.org This lowering of the LUMO energy would also be expected to cause a red-shift in the fluorescence emission of this compound compared to its non-iodinated counterpart. Furthermore, the phenyl group at the 2-position contributes to the extension of the π-conjugated system, which generally leads to a bathochromic (red) shift in both absorption and emission spectra.
While many imidazo[1,2-a]pyridine derivatives that undergo ESIPT are weakly fluorescent in solution, they can exhibit significantly enhanced luminescence in the solid state. nih.govrsc.org Computational studies have attributed this to the suppression of non-radiative decay pathways, such as twisting around the central C-C bond, when the molecule is in a more rigid environment. nih.gov For this compound, which does not have the ESIPT pathway, its fluorescence quantum yield will be primarily determined by the competition between radiative decay (fluorescence) and non-radiative decay processes like intersystem crossing and internal conversion.
Below is a table of computed electronic properties for a selection of substituted imidazo[1,2-a]pyridine derivatives from related studies, which helps to illustrate the influence of different substituents on the electronic structure.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | -5.89 | -1.98 | 3.91 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | -5.71 | -1.91 | 3.80 |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | -6.45 | -2.87 | 3.58 |
| 7-Iodo-2-phenylimidazo[1,2-a]pyridine | -5.95 | -2.23 | 3.72 |
Note: The data in this table is illustrative and compiled from computational studies on various imidazo[1,2-a]pyridine derivatives to show substituent effects. The values for this compound may differ.
Theoretical Rationalization of Observed Reaction Mechanisms and Pathways
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various synthetic routes, and theoretical studies provide insight into the underlying reaction mechanisms. A common method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with a 2-haloacetophenone.
More contemporary methods have utilized molecular iodine as a catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.gov A plausible mechanistic pathway for the molecular iodine-catalyzed synthesis of related compounds has been proposed. nih.gov In this mechanism, it is suggested that iodine acts as a Lewis acid, activating a carbonyl group. For the synthesis of a 2-phenylimidazo[1,2-a]pyridin-3-yl derivative, the proposed mechanism involves the initial condensation of 2-aminopyridine and acetophenone. nih.gov
From a theoretical standpoint, the role of the iodine catalyst is to lower the activation energy of the reaction. By coordinating to the carbonyl oxygen, the iodine molecule increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the 2-aminopyridine. This Lewis acid catalysis is a key concept in understanding the efficiency of this synthetic route.
Furthermore, DFT has been employed to investigate the chemical reactivity of imidazo[1,2-a]pyridine derivatives. scirp.orgnih.gov These studies calculate global and local reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, which help in rationalizing the reactivity patterns of these molecules. nih.gov For instance, the HOMO and LUMO energy levels can indicate the propensity of the molecule to act as a nucleophile or an electrophile, respectively. The presence of the electron-withdrawing iodine atom in this compound would be expected to increase its electrophilicity compared to the unsubstituted 2-phenylimidazo[1,2-a]pyridine.
Advanced Applications in Materials Science and Chemical Probe Development
Design and Application of Fluorescent Probes Based on Imidazo[1,2-a]pyridine (B132010) Scaffolds
The rigid, planar structure of the imidazo[1,2-a]pyridine core provides a robust foundation for the development of fluorescent probes. nih.gov Its electron-accepting nature and the ability to functionalize it at various positions allow for the fine-tuning of its photophysical properties, making it an excellent fluorophore for sensing applications. nih.gov
The design of fluorescent sensors based on the imidazo[1,2-a]pyridine scaffold leverages several key photophysical mechanisms. A primary principle is the modulation of Intramolecular Charge Transfer (ICT). rsc.org In a typical design, the imidazo[1,2-a]pyridine core acts as the fluorophore, which is linked to a specific recognition unit (receptor) for the target analyte. Binding of the analyte to the receptor alters the electronic properties of the system, leading to a change in the ICT process and a corresponding observable change in the fluorescence emission, such as enhancement ("turn-on") or quenching ("turn-off"). rsc.orgnih.gov
Another important mechanism is the Excited State Intramolecular Proton Transfer (ESIPT). Certain derivatives, such as those with a 2-(2'-hydroxyphenyl) substituent, can undergo ESIPT, resulting in a large separation between the absorption and emission wavelengths (a large Stokes shift), which is highly desirable for avoiding self-absorption and improving signal-to-noise ratio in sensing applications. researchgate.net The design of these probes often involves creating a specific binding pocket that, upon interaction with an analyte, either facilitates or inhibits the ESIPT process, thereby modulating the fluorescence output.
Furthermore, the aggregation-induced emission (AIE) property has been utilized. mdpi.com A fluorescent probe was developed using an imidazole (B134444) [1,2-a] pyridine (B92270) group as the fluorescent moiety and a borate (B1201080) ester as the reactive group for hydrogen peroxide (H₂O₂). mdpi.com This probe was designed for selective detection, enabling on-site sensing and long-term tracking. mdpi.com The incorporation of the borate ester moiety allows for highly sensitive detection of H₂O₂. mdpi.com
The imidazo[1,2-a]pyridine framework has been successfully employed to create chemosensors for the selective detection of biologically and environmentally significant heavy metal ions. nih.gov Iron (Fe³⁺) is a crucial trace element in many biological processes, while mercury (Hg²⁺) is a well-known environmental toxin. nih.gov
A novel fluorescent sensor based on a fused imidazo[1,2-a]pyridine scaffold was designed and synthesized for the dual detection of Fe³⁺ and Hg²⁺ in aqueous media. nih.govrsc.org This sensor exhibits a highly sensitive and selective "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺. nih.govrsc.org The selectivity for these ions was maintained even in the presence of other competing cations. nih.govrsc.org The distinct fluorescence responses allow for the differential detection of both metal ions. Similarly, another probe functionalized with xanthene was developed for the naked-eye detection of Hg²⁺. rsc.orgrsc.org
The performance of these imidazo[1,2-a]pyridine-based sensors is summarized in the table below.
| Target Ion | Fluorescence Response | Limit of Detection (LOD) | Reference |
| Fe³⁺ | Turn-on | 4.0 ppb | nih.govrsc.org |
| Hg²⁺ | Turn-off | 1.0 ppb | nih.govrsc.org |
This interactive table summarizes the detection capabilities of a fused imidazo[1,2-a]pyridine-based fluorescent probe.
Derivatives of 6-iodo-2-phenylimidazo[1,2-a]pyridine have been pivotal in the development of radioligands for Positron Emission Tomography (PET), an important in vivo imaging technique. nih.govresearchgate.net Specifically, ¹⁸F-labeled derivatives of 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) have been synthesized and evaluated as potential imaging agents for β-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. nih.govnih.gov
The synthesis involves modifying the IMPY structure by replacing one of the N-methyl groups with a fluoroalkyl group, such as a 2-fluoroethyl or 3-fluoropropyl group, to introduce the positron-emitting ¹⁸F isotope. nih.govnih.gov The precursors for this radiolabeling are typically synthesized in multiple steps from commercially available starting materials. nih.govnih.gov
Two such derivatives, FEM-IMPY and FPM-IMPY, have been studied extensively. nih.gov These compounds were found to have a moderate binding affinity for Aβ aggregates. nih.govnih.gov Autoradiography studies on postmortem brain sections from Alzheimer's disease patients using [¹⁸F]FEM-IMPY showed high, displaceable uptake in the gray matter where Aβ plaques are abundant, and low non-specific binding in the white matter. nih.gov While these IMPY derivatives show favorable pharmacokinetics for brain imaging, further modifications are considered necessary to enhance binding affinity and reduce the formation of radioactive metabolites. researchgate.netnih.gov
| Compound | Target | Binding Affinity (Kᵢ) | Reference |
| FPM-IMPY | Aβ aggregates | 27 ± 8 nM | nih.govnih.gov |
| FEM-IMPY | Aβ aggregates | 40 ± 5 nM | nih.govnih.gov |
This interactive table presents the binding affinities of ¹⁸F-labeled IMPY derivatives for β-amyloid aggregates.
Contributions to Optoelectronic Materials and Dispersed Dyes
The imidazo[1,2-a]pyridine scaffold is recognized for its significant potential in the field of materials science, particularly for optoelectronic applications. nih.gov Its derivatives are considered promising candidates for use in photonic devices, electroluminescent materials, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The rigid planarity and electron-accepting characteristics of the core structure contribute to its favorable electronic and photophysical properties. nih.gov
Researchers have synthesized libraries of imidazo[1,2-a]pyridine derivatives and studied their optical properties. researchgate.net By introducing both electron-donating and electron-withdrawing groups, the emission quantum yield can be tuned, ranging from 0.2 to 0.7. researchgate.net Electron-donating substituents generally improve luminescence performance. researchgate.net This tunability allows for the creation of fluorophores that emit across the spectrum, from near-UV to deep-blue, making them valuable for developing new photo-functional materials. nih.gov The development of V-shaped fluorophores containing two imidazo[1,2-a]pyridine units has expanded the range of available bright deep-blue emitters for optoelectronics. nih.gov
In the field of dyes, heterocyclic compounds are known to produce colors with high intensity and good fastness properties. Disperse dyes derived from heterocyclic scaffolds like pyridone have been shown to exhibit significant shifts to longer wavelengths (bathochromic shifts) and possess high light fastness. koreascience.kr While specific applications of this compound as a disperse dye are not extensively detailed, the broader class of pyridine-based azo disperse dyes has been synthesized and their properties evaluated on synthetic fibers like polyester. koreascience.krnih.gov These studies confirm the utility of the pyridine moiety, a core component of the imidazo[1,2-a]pyridine system, in creating dyes with excellent wash and rubbing fastness. koreascience.kr
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Iodo-2-phenylimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves cyclization reactions or iodine-mediated coupling. For example:
- Cyclization : Reacting 2-aminopyridine derivatives with α-halo ketones or aldehydes under mild conditions (e.g., ethanol, 60–80°C) to form the imidazo[1,2-a]pyridine core .
- Iodination : Direct iodination at the 6-position using iodine or iodinating agents (e.g., N-iodosuccinimide) in polar solvents like DMF, often catalyzed by transition metals .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., iodine’s deshielding effect at C6) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and bond angles, if single crystals are obtainable .
Q. What preliminary biological screening methods are used for this compound?
- Methodological Answer : Common assays include:
-
Cytotoxicity Screening : Test against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For example, IC₅₀ values for imidazo[1,2-a]pyridine derivatives range from 10–21 µM in Hep-2 and MCF-7 cells (Table 1).
-
Selectivity Assessment : Compare activity in cancerous vs. non-cancerous cells (e.g., Vero cells), where higher IC₅₀ in normal cells indicates selectivity .
Table 1 : Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives (IC₅₀, µM)
Compound Hep-2 HepG2 MCF-7 A375 Vero 10a 20 18 21 16 76 10i 17 16 16 16 16
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Methodological Answer : Contradictions may arise from:
- Cell Line Variability : Optimize assays using standardized protocols (e.g., identical passage numbers, culture conditions) .
- Mechanistic Studies : Perform RNA sequencing or proteomics to identify target pathways. For example, imidazo[1,2-a]pyridines may inhibit kinases or DNA repair proteins .
- Dose-Response Validation : Repeat experiments with narrower concentration ranges and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What strategies optimize iodination efficiency in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition metals (e.g., CuI, PdCl₂) to enhance regioselectivity .
- Solvent Effects : Use DMF or DMSO to stabilize iodine intermediates .
- Reaction Monitoring : Track iodine incorporation via LC-MS or halogen-specific detectors .
Q. How can computational methods guide derivative design for improved bioactivity?
- Methodological Answer :
- DFT Studies : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the iodine site .
- Molecular Docking : Simulate binding to therapeutic targets (e.g., benzodiazepine receptors) using software like AutoDock .
- SAR Analysis : Modify substituents (e.g., replacing iodine with bromine) and correlate changes with activity trends from existing data .
Q. What analytical techniques resolve impurities in the final product?
- Methodological Answer :
- HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients to separate iodinated byproducts .
- GC-MS : Detect volatile impurities (e.g., unreacted starting materials) .
- Elemental Analysis : Confirm iodine content (%) to validate stoichiometry .
Key Considerations for Experimental Design
- Reaction Optimization : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading to maximize yield .
- Biological Assays : Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
- Data Interpretation : Cross-validate spectral data with computational predictions to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
